4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
ELND 006 was developed through a synthetic strategy emphasizing diversity and chirality . The detailed synthetic routes and reaction conditions for ELND 006 are proprietary and not publicly disclosed. it is known that the compound was synthesized to achieve metabolic stability and selectivity for amyloid beta generation inhibition .
化学反应分析
科学研究应用
ELND 006 has been extensively studied for its potential in treating Alzheimer’s disease. In preclinical studies, it demonstrated effective reduction of amyloid beta levels in vitro and in vivo . The compound, along with its analog ELND 007, progressed into human clinical trials, where it showed promise in lowering amyloid beta levels in cerebrospinal fluid of healthy human volunteers . This suggests potential therapeutic efficacy in Alzheimer’s disease .
作用机制
ELND 006 exerts its effects by selectively inhibiting γ-secretase, an enzyme responsible for the proteolytic cleavage of amyloid precursor protein (APP) to generate amyloid beta peptides . By inhibiting this enzyme, ELND 006 reduces the production of amyloid beta, thereby potentially mitigating the formation of amyloid plaques in the brain, which are characteristic of Alzheimer’s disease . Importantly, ELND 006 is designed to spare Notch signaling, which is crucial for various cellular processes .
相似化合物的比较
ELND 006 is compared with other γ-secretase inhibitors such as Semagacestat, Begacestat, and Avagacestat . These compounds also aim to reduce amyloid beta levels but differ in their selectivity and potency. ELND 006, along with its analog ELND 007, has shown higher specificity and effectiveness in lowering amyloid beta levels in cerebrospinal fluid compared to these other inhibitors . This makes ELND 006 a unique and promising candidate for Alzheimer’s disease therapy .
属性
分子式 |
C20H14F5N3O2S |
---|---|
分子量 |
455.4 g/mol |
IUPAC 名称 |
4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C20H14F5N3O2S/c21-15-7-13-17(8-16(15)22)28(19(10-1-2-10)14-9-26-27-18(13)14)31(29,30)12-5-3-11(4-6-12)20(23,24)25/h3-10,19H,1-2H2,(H,26,27) |
InChI 键 |
XODSHWXKSMPDRP-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2C3=C(C4=CC(=C(C=C4N2S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F)F)F)NN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。